(2R)-1-(naphthalen-2-ylmethylamino)propan-2-ol
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Overview
Description
(2R)-1-(naphthalen-2-ylmethylamino)propan-2-ol is a chiral compound that features a naphthalene ring attached to a propanol backbone via a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(naphthalen-2-ylmethylamino)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene and a suitable propanol derivative.
Formation of the Methylamino Group: The naphthalene is first functionalized to introduce a methylamino group. This can be achieved through a series of reactions, including nitration, reduction, and methylation.
Coupling Reaction: The functionalized naphthalene is then coupled with the propanol derivative under appropriate conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to facilitate the hydrogenation steps.
Flow Microreactor Systems: These systems can enhance the efficiency and sustainability of the synthesis process by providing better control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-(naphthalen-2-ylmethylamino)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-2-ylmethyl ketone, while reduction could produce naphthalen-2-ylmethylamine.
Scientific Research Applications
(2R)-1-(naphthalen-2-ylmethylamino)propan-2-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the interactions of chiral compounds with biological systems.
Industrial Applications: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2R)-1-(naphthalen-2-ylmethylamino)propan-2-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(naphthalen-2-ylmethylamino)propan-2-ol: The enantiomer of the compound, which may have different biological activities.
Naphthalen-2-ylmethylamine: A simpler analog without the propanol group.
Naphthalen-2-ylpropan-2-ol: An analog without the methylamino group.
Uniqueness
(2R)-1-(naphthalen-2-ylmethylamino)propan-2-ol is unique due to its chiral nature and the presence of both a naphthalene ring and a propanol backbone. This combination of features makes it a versatile compound for various applications in chemistry and biology.
Properties
IUPAC Name |
(2R)-1-(naphthalen-2-ylmethylamino)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-11(16)9-15-10-12-6-7-13-4-2-3-5-14(13)8-12/h2-8,11,15-16H,9-10H2,1H3/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUHMBVQFLSDFJ-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CC2=CC=CC=C2C=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CNCC1=CC2=CC=CC=C2C=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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